molecular formula C16H20N2O4 B5144764 methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate

methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B5144764
M. Wt: 304.34 g/mol
InChI Key: YYYIYIREDMCDOU-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate, also known as MBHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate for lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate could also be studied for its potential use in the treatment of cancer. In addition, further research could be conducted to determine the optimal dosage and administration of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate in different experimental settings.
Conclusion:
In conclusion, methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves the condensation of benzoylacetone and isobutylhydrazine in the presence of acetic acid and ethanol. The resulting product is then treated with methyl chloroformate to obtain methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate in high yield and purity.

Scientific Research Applications

Methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. methyl 1-benzoyl-5-hydroxy-3-isobutyl-4,5-dihydro-1H-pyrazole-5-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-benzoyl-3-hydroxy-5-(2-methylpropyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)9-13-10-16(21,15(20)22-3)18(17-13)14(19)12-7-5-4-6-8-12/h4-8,11,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYIYIREDMCDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(C1)(C(=O)OC)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-benzoyl-3-hydroxy-5-(2-methylpropyl)-4H-pyrazole-3-carboxylate

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